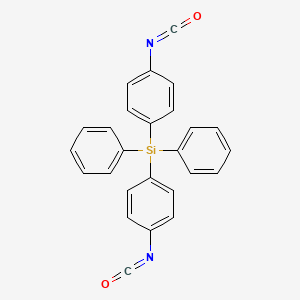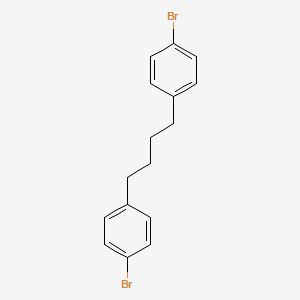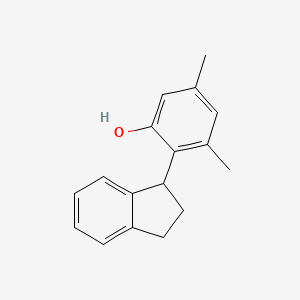
Bis(4-isocyanatophenyl)(diphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-isocyanatophenyl)(diphenyl)silane is a chemical compound with the molecular formula C26H18N2O2Si It is a silane derivative characterized by the presence of two isocyanate groups attached to phenyl rings, which are further bonded to a diphenylsilane core
Métodos De Preparación
The synthesis of bis(4-isocyanatophenyl)(diphenyl)silane typically involves the reaction of diphenylsilane with 4-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Análisis De Reacciones Químicas
Bis(4-isocyanatophenyl)(diphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(4-isocyanatophenyl)(diphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups
Mecanismo De Acción
The mechanism of action of bis(4-isocyanatophenyl)(diphenyl)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
Bis(4-isocyanatophenyl)(diphenyl)silane can be compared with other silane derivatives and isocyanate compounds:
4,4’-Methylenebis(phenyl isocyanate): Similar in having two isocyanate groups but differs in the core structure.
Diphenylsilane: Lacks the isocyanate groups, making it less reactive in certain applications.
Tetramethylsilane: A simpler silane compound without phenyl or isocyanate groups, used primarily as a reference standard in NMR spectroscopy.
Propiedades
Número CAS |
88457-55-0 |
|---|---|
Fórmula molecular |
C26H18N2O2Si |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
bis(4-isocyanatophenyl)-diphenylsilane |
InChI |
InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H |
Clave InChI |
UEGAUUGQMMPWNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)

![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)


![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
